molecular formula C5H4F6O2 B1585214 Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester CAS No. 360-54-3

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester

Cat. No. B1585214
CAS RN: 360-54-3
M. Wt: 210.07 g/mol
InChI Key: JGGBVFLRNNDHCM-UHFFFAOYSA-N
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Description

“Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester” is a specific organofluoride compound . Its IUPAC name is 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid . The molecular formula of this compound is C4H2F6O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)C(C(F)(F)F)C(F)(F)F . This indicates that the compound contains a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F).


Physical And Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a melting point range of 49°C to 53°C .

Scientific Research Applications

Reagent in Organic Synthesis

This compound is utilized as a nucleophile and activated acyl donor in organic synthesis, demonstrating its versatility in forming complex organic molecules. Its physical properties, such as boiling point and solubility in organic solvents, make it a valuable reagent in the synthesis of bis(2,2,2‐trifluoroethyl) malonate, showcasing its role in nucleophilic addition reactions and activated ester formations (V. Barragan-Montero & C. Clavel, 2007).

Catalysis and Esterification

It has been used in the catalysis and esterification processes, particularly in the context of biofuel production. For instance, metal triflate catalysts facilitate the trans-esterification of Jatropha curcas L. oil with methanol and higher alcohols, indicating its efficacy in producing methyl esters for biodiesel applications (L. Daniel et al., 2014).

Polymer Science

In polymer science, functional esters of trifluoromethanesulfonic acid (triflate esters) are synthesized for the polymerization of tetrahydrofuran (THF), leading to endgroup-functionalized polytetrahydrofurans. This showcases its application in creating polymers with specific end-group functionalities for advanced materials development (M. Dubreuil & E. Goethals, 1997).

Advanced Material Synthesis

It serves as a precursor for the synthesis of complex molecules and materials, including heterocyclic polyfluoro-compounds and their applications in creating materials with unique properties, such as fluoro-containing esters and polymers (R. Banks, D. Berry, & G. J. Moore, 1969).

Biodegradable Materials

Its derivatives are being explored for the development of biodegradable materials, such as in the synthesis of esters using polyols and carboxylic acids. This research indicates potential for applications in creating environmentally friendly materials with specific physico-chemical properties and applications in lubrication and as fire-resistant hydraulic fluids (P. Nagendramma, S. Kaul, & R. Bisht, 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c1-13-3(12)2(4(6,7)8)5(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBVFLRNNDHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073168
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester

CAS RN

360-54-3
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyric acid, hexafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Trifluoromethyl)-3,3,3-trifluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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